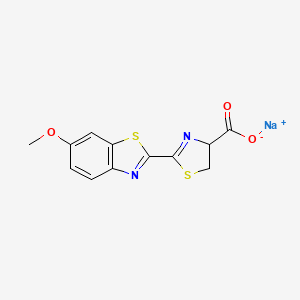
{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically starts with the protection of the amino groups using tert-butyloxycarbonyl (Boc) groups. The peptide chain is then assembled using standard solid-phase peptide synthesis (SPPS) techniques . The final step involves the attachment of the 7-amino-4-methylcoumarin (AMC) group to the peptide chain .
Industrial Production Methods: Industrial production of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) primarily undergoes proteolytic cleavage reactions. It is efficiently cleaved by furin, a calcium-dependent serine protease . The cleavage occurs at the arginine residues, releasing the fluorogenic AMC group .
Common Reagents and Conditions: The cleavage reaction typically requires the presence of calcium ions and occurs at physiological pH and temperature . The reaction is highly specific to furin and related proteases .
Major Products Formed: The major product formed from the cleavage of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is the free AMC group, which fluoresces upon release .
Aplicaciones Científicas De Investigación
{Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is widely used in scientific research for the study of proteolytic enzymes, particularly furin . It serves as a substrate in enzyme assays to measure the activity of furin and related proteases . This compound is also used in the study of protein processing and maturation, as furin is involved in the cleavage of precursor proteins . Additionally, it is used in drug discovery and development to screen for inhibitors of furin and related proteases .
Mecanismo De Acción
The mechanism of action of {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) involves its cleavage by furin . Furin recognizes the specific peptide sequence and cleaves at the arginine residues, releasing the AMC group . The released AMC group fluoresces, allowing for the quantification of enzyme activity . This mechanism is highly specific to furin and related proteases, making it a valuable tool in enzymology .
Comparación Con Compuestos Similares
Similar Compounds:
- {Boc-Arg}-Val-Arg-{Arg-AMC} (hydrochloride) is similar to other fluorogenic substrates used in protease assays, such as {Boc-Val-Pro-Arg-AMC} (hydrochloride) and {Boc-Gln-Ala-Arg-AMC} (hydrochloride) .
- These compounds also contain the AMC group and are cleaved by specific proteases, releasing the fluorescent AMC group .
Propiedades
Fórmula molecular |
C38H63ClN14O8 |
|---|---|
Peso molecular |
879.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C38H62N14O8.ClH/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22;/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47);1H/t24-,25-,26-,29-;/m0./s1 |
Clave InChI |
VXACTVORPLMVNO-AZRYXFGXSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OC(C)(C)C.Cl |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


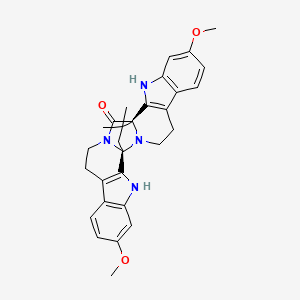
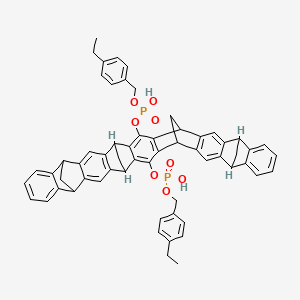
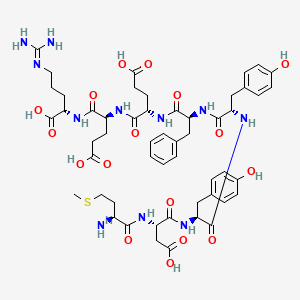
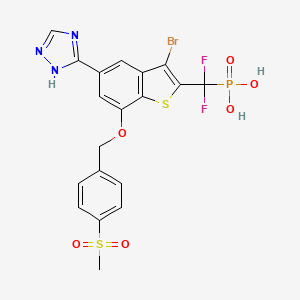
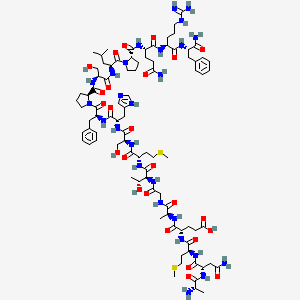

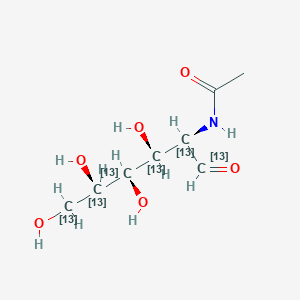
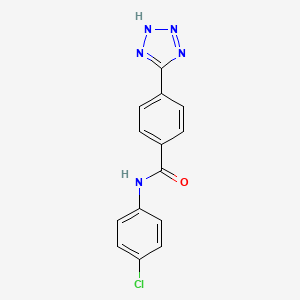

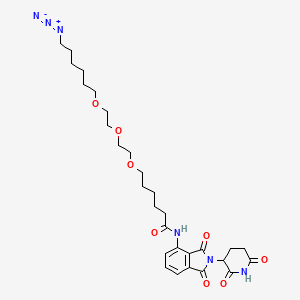
![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
